4-(三氟甲基)噻唑-2-羧酸甲酯

描述

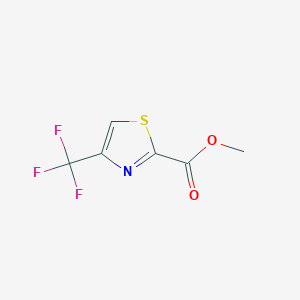

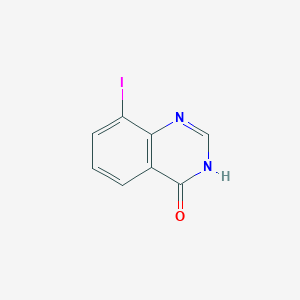

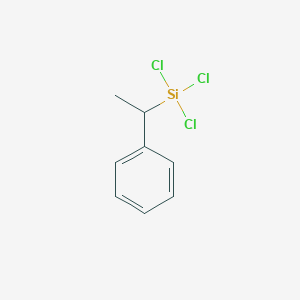

Methyl 4-(trifluoromethyl)thiazole-2-carboxylate is a compound that belongs to the class of thiazole derivatives, which are heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms. This particular compound is characterized by the presence of a trifluoromethyl group, which can significantly influence its chemical and physical properties, as well as its biological activity.

Synthesis Analysis

The synthesis of related thiazole derivatives often involves starting materials such as amino-thiazoles or their selenazole counterparts, which undergo various chemical transformations. For instance, methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, a compound with antitumor and antifilarial properties, was prepared from 2-amino-4-(chloromethyl)thiazole as a starting material . Similarly, other thiazole derivatives have been synthesized using different starting ketones and by employing reactions like anti-Michael addition and condensation with thioamides .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often confirmed using spectroscopic methods such as NMR, IR, and X-ray diffraction crystallography. For example, the structure of organotin thiazole carboxylates was characterized by NMR and IR, and further confirmed by X-ray diffraction . The molecular geometry and electronic structure of these compounds can also be investigated using density functional theory (DFT) calculations, which provide insights into their stability and reactivity .

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, including 1,3-dipolar cycloaddition, which is a common method for synthesizing heterocyclic compounds. For instance, (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate was synthesized using this approach . Additionally, dehydration reactions can be used to convert hydroxythiazoline derivatives into thiazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as their solubility, melting points, and stability, are influenced by the substituents on the thiazole ring. The presence of a trifluoromethyl group can enhance the lipophilicity and potentially the biological activity of these compounds. The fungicidal activity of N-substituted 2-methyl-4-trifluoromethyl-5-thiazole carboxamides, for example, was found to be significant against various fungal pathogens . The introduction of fluorine atoms can also affect the electronic properties and reactivity of these molecules, as seen in the synthesis and characterization of bis-trifluoromethyl thiazoline derivatives .

科学研究应用

新型杀菌剂的合成

4-(三氟甲基)噻唑-2-羧酸甲酯已用于合成新型杀菌剂,如噻福酰胺。刘安昌的研究详细介绍了一种使用该化合物和其他中间体以显着效率生成噻福酰胺的过程 (刘安昌,2012)。

杀菌活性和合成

在另一项研究中,由 4-(三氟甲基)噻唑-2-羧酸甲酯合成的 N-取代-2-甲基-4-三氟甲基-5-噻唑甲酰胺表现出显着的杀菌活性。李伟的这项研究证明了这些化合物在农业应用中的潜力 (李伟,2012)。

药物发现中的构建模块

4-(三氟甲基)噻唑-2-羧酸甲酯衍生物已被公认为药物发现中的有价值的构建模块。Martina Durcik 等人的一项研究重点介绍了羟基取代的 2-氨基苯并[d]噻唑-6-羧酸衍生物的合成,展示了其在药物化学中的多功能性 (Durcik 等,2020)。

缓蚀

A. Yüce 等人的一项研究探讨了使用相关化合物 2-氨基-4-甲基噻唑作为酸性溶液中低碳钢的缓蚀剂。这表明噻唑衍生物(包括 4-(三氟甲基)噻唑-2-羧酸甲酯)在工业应用中的潜力 (Yüce 等,2014)。

噻二唑衍生物的合成

在农用化学品领域,4-(三氟甲基)噻唑-2-羧酸甲酯可用作合成噻二唑衍生物的原料,正如张库的研究中所证明的那样。这些化合物已显示出杀菌活性 (张库,2014)。

作用机制

Target of Action

Methyl 4-(trifluoromethyl)thiazole-2-carboxylate is a thiazole derivative . Thiazole derivatives have been found to exhibit diverse biological activities, including antimicrobial, antifungal, and antitumor properties One study suggests that thiazole derivatives can target the bacterial enzyme uridine diphosphate-n-acetylmuramate/l-alanine ligase, which plays a crucial role in peptidoglycan synthesis .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, potentially activating or inhibiting biochemical pathways, enzymes, or receptors in biological systems . For instance, some thiazole derivatives have been found to inhibit the growth of certain bacterial strains by interacting with key enzymes involved in their metabolic pathways .

Biochemical Pathways

For example, some thiazole derivatives have been found to inhibit the synthesis of peptidoglycan, a key component of the bacterial cell wall . This inhibition disrupts the normal functioning of the bacteria, leading to their death.

Pharmacokinetics

The compound is reported to be a solid at 20°c and soluble in methanol . These properties could influence its bioavailability and pharmacokinetics.

Result of Action

Thiazole derivatives are known to have various biological effects, including antimicrobial, antifungal, and antitumor activities . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.

Action Environment

The compound is recommended to be stored at room temperature, preferably in a cool and dark place . This suggests that factors such as temperature and light exposure could potentially affect the compound’s stability and efficacy.

安全和危害

未来方向

“Methyl 4-(trifluoromethyl)thiazole-2-carboxylate” can be used as an intermediate in organic synthesis and medicinal chemistry, and can be used in the synthesis of pesticide molecules, insecticides, and biologically active molecules . The future directions for this compound will likely involve further exploration of its potential applications in these areas.

属性

IUPAC Name |

methyl 4-(trifluoromethyl)-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO2S/c1-12-5(11)4-10-3(2-13-4)6(7,8)9/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQJHXOYYMRJRKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CS1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60696362 | |

| Record name | Methyl 4-(trifluoromethyl)-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(trifluoromethyl)thiazole-2-carboxylate | |

CAS RN |

79247-85-1 | |

| Record name | Methyl 4-(trifluoromethyl)-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B3029734.png)

![2-[(tert-Butoxycarbonyl)amino]butanoic acid](/img/structure/B3029743.png)

![4,6-dimethyl-N-[(E)-1-(2-methylphenyl)ethylideneamino]pyrimidin-2-amine](/img/structure/B3029749.png)